molecular formula C9H13NO B1600544 (R)-2-(Methylamino)-2-phenylethanol CAS No. 84773-28-4

(R)-2-(Methylamino)-2-phenylethanol

Cat. No.: B1600544
CAS No.: 84773-28-4
M. Wt: 151.21 g/mol
InChI Key: ULIMZYAYESNNIP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OSM-S-343 is a chemical compound with the systematic name N-(2,4-difluorophenyl)-2-[(2-methoxyphenyl)amino]-5-methylbenzamide. It falls within the class of organic compounds known as anilides. Anilides are compounds containing an aniline moiety (a benzene ring with an amino group at the 1-position) linked to a carbonyl group at the 2-position. OSM-S-343 has gained attention due to its potential biological activities and applications .

Preparation Methods

The synthetic routes for OSM-S-343 involve the following steps:

    Step 1: Start with 2,4-difluoroaniline.

    Step 2: React 2,4-difluoroaniline with 2-methoxybenzoyl chloride to form the amide linkage.

    Step 3: Introduce the methyl group at the 5-position of the benzamide ring using appropriate reagents.

    Step 4: Isolate and purify OSM-S-343.

Industrial production methods may vary, but the above steps outline the core synthetic pathway.

Chemical Reactions Analysis

OSM-S-343 can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions, leading to the formation of oxidative products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: OSM-S-343 can undergo nucleophilic substitution reactions at the amide nitrogen or other reactive sites. Common reagents include Lewis acids, bases, and transition metal catalysts.

Major products formed from these reactions include derivatives with modified substituents or functional groups.

Scientific Research Applications

    Medicine: Researchers explore its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer effects.

    Chemistry: It serves as a building block for designing novel compounds.

    Biology: Studies examine its interactions with biological targets.

Mechanism of Action

The exact mechanism by which OSM-S-343 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors, modulating cellular pathways.

Comparison with Similar Compounds

While OSM-S-343 shares structural features with other anilides, its unique combination of substituents and functional groups sets it apart. Similar compounds include related benzamides and anilides used in medicinal chemistry.

Properties

IUPAC Name

(2R)-2-(methylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIMZYAYESNNIP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452458
Record name (R)-2-(Methylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84773-28-4
Record name (R)-2-(Methylamino)-2-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Methylamino)-2-phenylethanol
Reactant of Route 2
(R)-2-(Methylamino)-2-phenylethanol
Reactant of Route 3
Reactant of Route 3
(R)-2-(Methylamino)-2-phenylethanol
Reactant of Route 4
Reactant of Route 4
(R)-2-(Methylamino)-2-phenylethanol
Reactant of Route 5
(R)-2-(Methylamino)-2-phenylethanol
Reactant of Route 6
Reactant of Route 6
(R)-2-(Methylamino)-2-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.